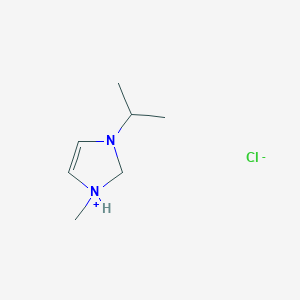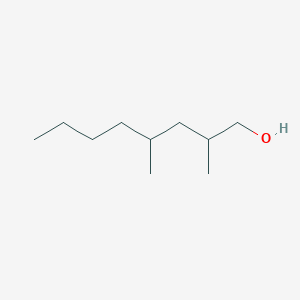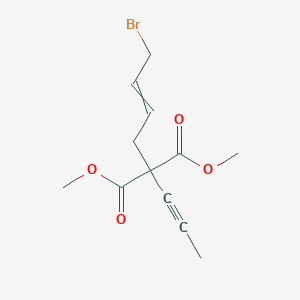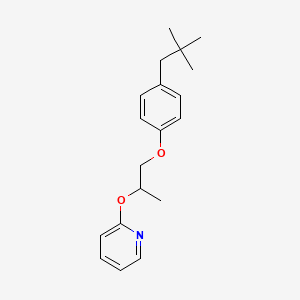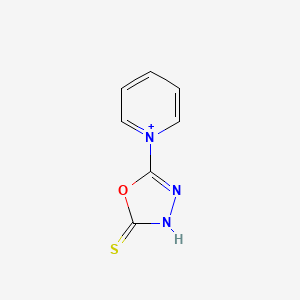
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium typically involves the cyclization of hydrazide substrates. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide as a base .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline: This compound shares the oxadiazole ring but has a different core structure.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: Another oxadiazole derivative with distinct substituents.
Uniqueness
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium is unique due to its combination of a pyridine ring with the oxadiazole moiety, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Numéro CAS |
115948-43-1 |
|---|---|
Formule moléculaire |
C7H6N3OS+ |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
5-pyridin-1-ium-1-yl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-8-6(11-7)10-4-2-1-3-5-10/h1-5H/p+1 |
Clé InChI |
KJRIKQCWJVICBA-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=[N+](C=C1)C2=NNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

oxophosphanium](/img/structure/B14287657.png)

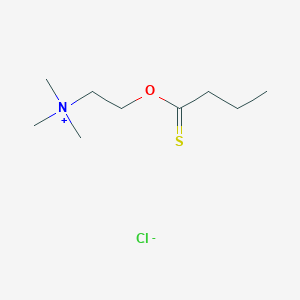
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
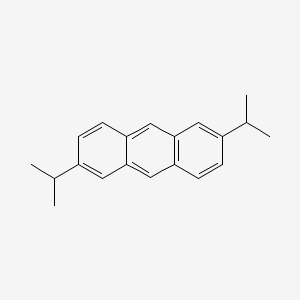

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
